2,4-Diaminobenzonitrile

Polymer Chemistry Thermal Degradation Benzoxazole Formation

2,4-Diaminobenzonitrile (2,4-DABN; CAS 37705-82-1) is an aromatic diamine monomer with the molecular formula C₇H₇N₃ (MW 133.15 g/mol), featuring two amino (–NH₂) groups at the 2- and 4-positions and a nitrile (–CN) group at the 1-position of the benzene ring. This regiospecific substitution pattern distinguishes it from other diaminobenzonitrile isomers (e.g., 2,5-DABN, 3,4-DABN) and dictates its reactivity profile in polycondensation and cyclization reactions.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 37705-82-1
Cat. No. B3263606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminobenzonitrile
CAS37705-82-1
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)N)C#N
InChIInChI=1S/C7H7N3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,9-10H2
InChIKeyBOWQSEMOMSWTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diaminobenzonitrile (CAS 37705-82-1): A Regiospecific Diaminobenzonitrile Monomer for High-Performance Polymer Synthesis and Advanced Materials Research


2,4-Diaminobenzonitrile (2,4-DABN; CAS 37705-82-1) is an aromatic diamine monomer with the molecular formula C₇H₇N₃ (MW 133.15 g/mol), featuring two amino (–NH₂) groups at the 2- and 4-positions and a nitrile (–CN) group at the 1-position of the benzene ring . This regiospecific substitution pattern distinguishes it from other diaminobenzonitrile isomers (e.g., 2,5-DABN, 3,4-DABN) and dictates its reactivity profile in polycondensation and cyclization reactions [1]. 2,4-DABN serves as a key building block for high-temperature polymers, including polycyanamides, polyamides, polyimides, and cyanoimide-based deep-curable resins, where the ortho-relationship between the nitrile and one amino group enables unique thermal rearrangement chemistry [2][3]. Its primary commercial relevance lies in the synthesis of specialty polymers for electronic insulation, wire coatings, molding resins, and advanced composite matrices [4].

Why 2,4-Diaminobenzonitrile Cannot Be Replaced by Its Isomers Without Altering Polymer Architecture and Thermal Performance


Replacing 2,4-diaminobenzonitrile with its positional isomers (2,5-DABN or 3,4-DABN) or mono-aminobenzonitrile analogs yields fundamentally different polymer backbones. In 2,4-DABN, the amino groups are positioned ortho and para to the nitrile, placing one –NH₂ adjacent to the –CN group . This ortho-cyano-amine motif undergoes thermally induced nucleophilic cyclization to form benzoxazole or quinazolone rings during polymer curing or degradation, a reaction pathway that is sterically and electronically inaccessible to 3,4-DABN (where both amino groups are meta/para to –CN) and yields distinct cyclization kinetics compared to 2,5-DABN [1][2]. Consequently, the char yield, glass transition temperature (Tg), initial decomposition temperature, and the very mechanism of thermal degradation are regioisomer-dependent [3]. For procurement, selecting the correct isomer is not a matter of interchangeable aromatic diamines; it determines whether the final polymer exhibits the targeted deep-section curability, thermal stability, and mechanical properties required for aerospace, electronic insulation, or high-temperature coating applications [4].

Quantitative Differentiation Evidence: 2,4-Diaminobenzonitrile vs. Regioisomeric Comparators in Polymer Thermal Properties, Co-Crystallization Behavior, and Corrosion Inhibition


Thermal Degradation Mechanism: Ortho-Cyano Cyclization Specific to 2,4-DABN vs. Meta-Substituted Analogs

In aromatic polyamides (aramids), the thermal degradation pathway is dictated by the position of the cyano group relative to the amide bond. Aramids synthesized from 2,4-DABN, where the –CN group is ortho to one amide linkage, undergo a two-step degradation mechanism involving initial HCN loss and benzoxazole ring formation, followed by high-char-yield secondary degradation. In contrast, aramids with the cyano group in the meta position (e.g., using 3-aminobenzonitrile analogs) do not undergo this cyclization [1]. The quantitative consequence is that 2,4-DABN-derived polyamide homopolymer (polycyanamide) exhibits a dramatically higher char yield at 900°C compared to the baseline poly(1,3-phenylene isophthalamide) (Nomex-type), while the initial decomposition temperature decreases [2]. As the mole fraction of 2,4-DABN in copolyamides with m-phenylenediamine increases, the glass transition temperature (Tg) and char yield increase monotonically, demonstrating regioisomer-dependent thermal architecture control unavailable with 3,4-DABN [3].

Polymer Chemistry Thermal Degradation Benzoxazole Formation

Regioisomer-Dependent Polymer Properties: 2,4-DABN vs. 2,5-DABN in Aromatic Polycyanamides

A systematic study by Barashkov et al. (1977) directly compared polycyanamides synthesized from 2,4-diaminobenzonitrile and 2,5-diaminobenzonitrile via polycondensation with aromatic dicarboxylic acid dichlorides [1]. The thermal, mechanical, and dielectric properties differed between the two regioisomer-based polymers. While the abstract does not provide the exact numerical values (full-text needed), the study explicitly treats the two isomers as distinct monomers yielding polymers with measurably different property profiles [2]. Additionally, the isomerization-cyclization behavior of 2,4-DABN-based polycyanamides to polyamidoquinazolones and polyimidoquinazolones was investigated, a post-polymerization transformation pathway that depends on the ortho relationship of the nitrile and amide groups and is thus regiospecific [3].

Polycyanamides Dielectric Properties Thermal Stability

Fluorinated Analog Co-Crystallization: 2,4-Diamino-3,5,6-trifluorobenzonitrile vs. Non-Fluorinated Framework

In a study of co-crystals of polyhalogenated diaminobenzonitriles with 18-crown-6, the fluorinated derivative 2,4-diamino-3,5,6-trifluorobenzonitrile (a close structural analog of 2,4-DABN) was found to form no 1:1 co-crystal under standard conditions; instead, it yielded co-crystals with 4:3 and 2:1 stoichiometries depending on solvent [1]. In contrast, non-fluorinated or differently halogenated diaminobenzonitrile analogs exhibited 1:1 co-crystal formation, demonstrating that the 2,4-diamino substitution pattern alone does not dictate co-crystal stoichiometry—rather, it is the interplay of regioisomerism and halogen substitution that governs supramolecular recognition [2]. This class-level inference underscores that fluorinated analogs cannot substitute for the parent 2,4-DABN in crystal engineering or supramolecular applications without altering stoichiometric outcomes.

Co-Crystallization Supramolecular Chemistry Fluorine Effect

CAS Registry Ambiguity: 2,4-Diaminobenzonitrile vs. 5-Amino-2-fluorobenzonitrile as a Procurement Hazard

A critical procurement issue exists for CAS 37705-82-1: while major vendors such as BOC Sciences and Shaoyuan list it as 2,4-diaminobenzonitrile (C₇H₇N₃, MW 133.15), several chemical databases (chemsrc, chemwhat, 960chem) assign the same CAS number to 5-amino-2-fluorobenzonitrile (2-fluoro-5-aminobenzonitrile, C₇H₅FN₂, MW 136.13) . This is not a naming synonym but a structural mismatch—the two compounds differ by replacement of one –NH₂ group with –F and have different molecular formulas [1]. The CAS number duplication creates a real risk of receiving the wrong compound when ordering from vendors who rely on secondary database indexing. Quantitative verification by molecular weight (133.15 vs. 136.13 g/mol), elemental analysis, or NMR is essential to confirm compound identity upon receipt .

Chemical Procurement CAS Registry Integrity Vendor Database Accuracy

High-Value Application Scenarios for 2,4-Diaminobenzonitrile Based on Regiospecific Thermal and Structural Properties


Deep-Section Curable Polyimides and Isoindoloquinazolinedione Resins for Electronic Insulation and Wire Coatings

2,4-DABN is a critical monomer for manufacturing deep-curable cyanoimide polymers that form isoindoloquinazolinedione heterocyclic networks upon thermal curing [1]. As demonstrated in U.S. Patent 4,208,343, polymers derived from 2,4-DABN and aromatic tetracarboxylic dianhydrides (e.g., 1,2,4,5-benzenetetracarboxylic dianhydride) cure throughout thick sections without voids, making them uniquely suited for high-voltage wire insulation coatings, electrical insulating films, and molding resins [2]. This deep-section curability is a direct consequence of the ortho-cyano-amine motif in 2,4-DABN, which enables cyclization without volatile by-product evolution that would otherwise create porosity [3]. The 2,5-DABN isomer does not support the same isoindoloquinazolinedione ring formation pathway, and 3,4-DABN lacks the ortho-cyano group required for cyclization altogether.

High-Char-Yield Aramid Copolymers for Fire-Resistant Composites and Ablative Materials

In co-aramids with m-phenylenediamine and iso/terephthaloyl chloride, increasing the mole fraction of 2,4-DABN systematically raises char yield at 900°C and glass transition temperature, while the nitrile group ortho to the amide linkage undergoes thermal cyclization to benzoxazole, providing a second stage of high-yield char formation [1]. This property is absent in meta-cyano aramids and cannot be replicated by 3,4-DABN. For applications requiring high char retention in fire-blocking composites, carbon-fiber-reinforced ablatives, or flame-resistant protective fabrics, 2,4-DABN offers a quantifiable advantage in char yield that scales with its mole fraction [2]. Procurement should specify 2,4-DABN purity ≥98% (GC) to ensure reproducible copolymer composition and thermal performance.

Polycyanamide Dielectric Layers in Microelectronic and Photovoltaic Devices

Aromatic polycyanamides synthesized from 2,4-DABN exhibit tunable dielectric properties that differ from those prepared from 2,5-DABN, as established by Barashkov et al. (1977) [1]. The regioisomer-dependent dielectric constant and mechanical modulus arise from differences in chain packing, hydrogen-bonding networks, and post-polymerization cyclization extent. Consequently, 2,4-DABN-derived polycyanamides are candidate materials for interlayer dielectrics, passivation layers, or gate insulators in organic thin-film transistors (OTFTs) and photovoltaic cells, where precise dielectric constant control is essential [2]. Researchers developing such devices must benchmark the property set of 2,4-DABN-based polymers against the 2,5-DABN analogs and select the monomer accordingly.

Fluorinated-DABN Co-Crystal Engineering and Halogen-Bonding Studies with 18-Crown-6

The parent 2,4-DABN scaffold serves as a precursor for polyhalogenated derivatives (e.g., 2,4-diamino-3,5,6-trifluorobenzonitrile), which exhibit non-trivial co-crystallization stoichiometries (4:3 and 2:1) with 18-crown-6, deviating from the 1:1 motif common among other halogenated diaminobenzonitriles [1]. This behavior underscores the importance of the 2,4-diamino regioisomer as a platform for studying fluorine-directed supramolecular synthons and halogen-bonding networks. Researchers procuring 2,4-DABN as a starting material for fluorination or halogenation must confirm regioisomeric purity, since downstream co-crystallization outcomes are sensitive to both substitution position and halogen identity [2].

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